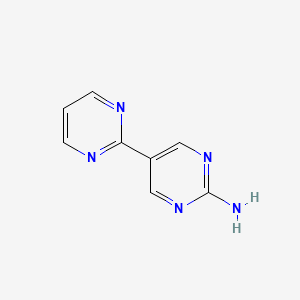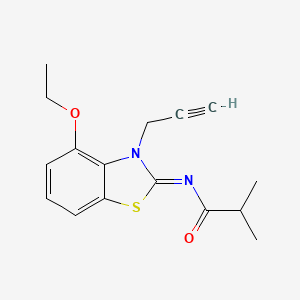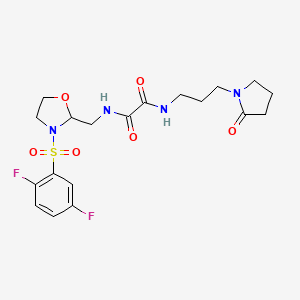![molecular formula C9H12ClN3 B2492359 1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine-6-carbonitrile hydrochloride CAS No. 1172808-44-4](/img/structure/B2492359.png)
1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine-6-carbonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives involves various chemical reactions, including the reaction of carbonitriles with hydrazine, phenylhydrazine, and hydroxylamine, leading to the formation of iminohydrazine intermediates and subsequent cyclization to yield pyrrolopyrazine derivatives (Ghosh, SinhaRoy, & Mukhopadhyay, 1979). Another approach includes reactions with nucleophilic reagents to form novel heterocyclic systems, showcasing the versatility in synthesizing these compounds (Volovenko & Dubinina, 2002).
Molecular Structure Analysis
The molecular structure of pyrrolopyrazine derivatives is characterized by the presence of multiple nitrogen atoms within the heterocyclic ring system, contributing to their unique chemical behavior. The structural analyses often involve spectroscopic methods and theoretical calculations to elucidate the arrangement of atoms and the electronic properties of these compounds (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
Pyrrolopyrazine derivatives undergo a variety of chemical reactions, including catalytic coupling reactions, which allow for the introduction of diverse substituents into the molecule. Such reactions expand the range of possible derivatives and their potential applications (Keivanloo et al., 2012). The chemical properties of these compounds are influenced by their heterocyclic nature, exhibiting reactivity patterns typical of aromatic compounds with electron-rich nitrogen atoms.
科学的研究の応用
Synthesis Techniques and Chemical Reactions
Palladium(II)-Catalyzed Tandem Reaction : This compound is synthesized through a palladium(II)-catalyzed cascade reaction, involving C(sp)–C(sp2) coupling followed by intramolecular C–N bond formation. This process tolerates various substrates with satisfactory yields (Yitong Chen et al., 2022).
Synthesis of Pyrrolo[1,2-a]pyrazine Derivatives : An efficient synthetic protocol has been developed for 1,4-disubstituted pyrrolo[1,2-a]pyrazine derivatives, originating from α-substituted pyrroloacetonitriles. The method includes Friedel–Crafts acylation, Pd-catalyzed hydrogenation, and aromatization, offering moderate to good overall yields without requiring purification of intermediates (A. Karmakar et al., 2019).
Formation of Novel Heterocyclic Systems : This compound can undergo reactions with nucleophilic reagents, leading to the formation of various novel heterocyclic systems, such as pyrrolo[2,3-b]pyrazine derivatives (Y. Volovenko & G. Dubinina, 2002).
Potential Pharmacological Applications
Protein Kinase Inhibitors with Antiproliferative Activity : Certain derivatives of pyrrolo[2,3-b]pyrazine, synthesized from this compound, have shown significant antiproliferative activity and are promising as protein kinase inhibitors. These derivatives demonstrated varying degrees of effectiveness in inhibiting the growth of certain cancer cell lines (G. G. Dubinina et al., 2006).
Chemiluminescent Properties : Some derivatives of this compound have been found to exhibit significant chemiluminescence, making them potential candidates for use in biochemical and diagnostic applications (Y. Tominaga et al., 1998).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.ClH/c1-7-9-3-2-8(6-10)12(9)5-4-11-7;/h2-3,7,11H,4-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJIWPSHUHZTGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=C(N2CCN1)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride](/img/structure/B2492283.png)

![4-(3-sec-Butyl-[1,2,4]oxadiazol-5-yl)-piperidine](/img/structure/B2492286.png)





![(Z)-ethyl 2-methyl-4-((morpholinoamino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2492296.png)


![5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B2492299.png)